tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative with a rigid norbornane-like structure. The compound features a 2-azabicyclo[2.2.1]heptane core, where the tert-butyl carbamate group serves as a protective moiety for the secondary amine, and an aminomethyl substituent at the 3-position introduces primary amine functionality. This stereochemical configuration (1S,3S,4R) is critical for its biological and chemical interactions, particularly in medicinal chemistry, where such bicyclic frameworks are valued for their conformational rigidity and ability to mimic peptide turn structures .
The compound’s synthesis typically involves stereoselective Diels-Alder reactions or functionalization of preformed bicyclic intermediates, as evidenced by methods using LiAlH4 reduction or click chemistry modifications . Its applications span drug discovery, including protease inhibitors and chemokine receptor modulators, where its stereochemistry and functional groups enable precise molecular targeting .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
AUVFTKSYBSBNAS-KXUCPTDWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can be performed on the bicyclic core or the ester group to yield various reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
Chemistry
Building Block: The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding: It can be used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine
Drug Development: The compound is of interest in the development of new pharmaceuticals, particularly for the treatment of neurological disorders.
Diagnostic Agents: It can be used as a precursor for the synthesis of diagnostic agents for imaging studies.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their function. The bicyclic structure provides rigidity, enhancing the binding affinity and selectivity for the target.
Comparison with Similar Compounds
Stereoisomers and Structural Analogues
The stereochemistry of the 2-azabicyclo[2.2.1]heptane core significantly influences both physicochemical properties and biological activity. Key analogues include:
Key Findings :
- The (1S,3S,4R) configuration exhibits higher metabolic stability compared to its (1R,3S,4S) counterpart due to reduced susceptibility to hepatic esterases .
- Introduction of a hydrochloride group (as in ) improves aqueous solubility by ~30% without altering stereochemical integrity.
Functional Group Variations
Modifications to the aminomethyl group or carbamate protection yield derivatives with distinct reactivities:
Key Findings :
Biological Activity
Tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound known for its unique structural features, including a tert-butyl ester group and an aminomethyl side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1616340-89-6
- IUPAC Name : this compound
The compound's structure contributes to its rigidity and distinct chemical properties, making it suitable for various applications in organic synthesis and pharmacology.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity and influencing receptor signaling pathways.
The compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules suggests that it can effectively modulate the activity of specific enzymes and receptors. These interactions are crucial for understanding its potential therapeutic effects.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | Similar bicyclic structure | Different functional group positioning |
| Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Contains diazabicyclic framework | Variations in nitrogen placement |
| Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Also features diazabicyclic structure | Stereochemical differences affecting reactivity |
The stereochemistry and functional group arrangement of this compound contribute to its distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Modulation : Research has demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Study Reference : In vitro assays showed that the compound inhibited specific enzyme activities by up to 50%, suggesting a promising role in pharmacological applications.
-
Receptor Interaction : The compound's interactions with G-protein coupled receptors (GPCRs) have been investigated, revealing its potential as a lead compound for developing new therapeutics targeting these receptors.
- Study Reference : Binding affinity studies indicated that the compound exhibits micromolar affinity for certain GPCRs, highlighting its potential in drug discovery.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the bicyclo[2.2.1]heptane scaffold in this compound?
- Methodology : The bicyclo[2.2.1]heptane core is typically synthesized via intramolecular cycloaddition or ring-closing metathesis. For example, describes a reaction using DCC (dicyclohexylcarbodiimide) and CS₂ in Et₂O to functionalize a bicyclic amine precursor. Purification via column chromatography (SiO₂, hexane:EtOAc) achieved 82% yield . Stereochemical control is critical, requiring chiral catalysts or enantioselective conditions to maintain the (1S,3S,4R) configuration.
Q. How is the purity and stereochemical integrity of this compound validated in academic research?
- Methodology : Purity (>97%) is confirmed using HPLC or LC-MS, as referenced in and . Stereochemistry is verified via X-ray crystallography (e.g., used crystallographic data to resolve the spatial arrangement of a related bicyclic compound) and 2D NMR techniques (e.g., NOESY for spatial proximity analysis) .
Q. What are the standard protocols for handling and storing this compound?
- Methodology : The compound should be stored at -20°C under inert gas (N₂ or Ar) to prevent aminomethyl group oxidation. recommends preparing stock solutions in anhydrous DMSO or THF (e.g., 10 mM aliquots) to avoid hydrolysis of the tert-butyl carboxylate .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for derivatives of this bicyclic system?
- Methodology : Yield variations often arise from differences in reaction conditions (e.g., temperature, solvent polarity). For instance, achieved 82% yield at -10°C, while room-temperature reactions may reduce selectivity due to side reactions. Systematic DOE (Design of Experiments) studies, varying parameters like equivalents of CS₂ or reaction time, can optimize reproducibility .
Q. What computational or experimental methods are used to predict the compound’s conformational stability in drug-target interactions?
- Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model the compound’s flexibility in binding pockets. Experimentally, ’s crystallographic data (e.g., torsion angles and hydrogen-bonding patterns) provide benchmarks for validating computational predictions .
Q. How can the aminomethyl group be selectively functionalized without disrupting the bicyclic core?
- Methodology : Selective acylation or reductive amination is feasible under mild conditions. For example, describes ethynylation of a similar bicyclic amine using acetylene gas and Pd catalysts. Protecting the carboxylate with a tert-butyl group (as in the target compound) prevents undesired side reactions at the ester .
Q. What analytical challenges arise in characterizing trace impurities in this compound?
- Methodology : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies impurities at <1% levels. notes that residual solvents (e.g., EtOAc) or diastereomers are common contaminants; chiral GC or HPLC columns (e.g., Chiralpak AD-H) can resolve enantiomeric excess .
Key Research Gaps and Recommendations
- Stereoselective Functionalization : Limited data exists on late-stage modifications of the aminomethyl group without racemization. Exploring enzymatic or photochemical methods could enhance selectivity.
- Stability Under Biological Conditions : No evidence addresses the compound’s hydrolytic stability in physiological buffers. Accelerated stability studies (e.g., pH 7.4, 37°C) are recommended for drug discovery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
